molecular formula C12H16O4 B13935688 3,5-Dimethoxy-4-propoxybenzaldehyde CAS No. 39075-26-8

3,5-Dimethoxy-4-propoxybenzaldehyde

Cat. No.: B13935688
CAS No.: 39075-26-8
M. Wt: 224.25 g/mol
InChI Key: VIZFOCNGDABISZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one propoxy group attached to the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-propoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants, controlled temperature conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxy-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .

Properties

CAS No.

39075-26-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3,5-dimethoxy-4-propoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-8H,4-5H2,1-3H3

InChI Key

VIZFOCNGDABISZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=O)OC

Origin of Product

United States

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